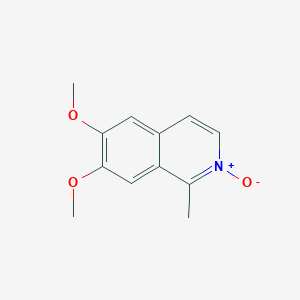
6-Bromo-3-ethoxy-2-hydroxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-ethoxy-2-hydroxybenzaldehyde is an organic compound with the molecular formula C9H9BrO3. It is a substituted benzaldehyde, characterized by the presence of a bromine atom, an ethoxy group, and a hydroxyl group on the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde typically involves the bromination of 3-ethoxy-2-hydroxybenzaldehyde. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions often include moderate temperatures and controlled addition of the bromine source to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-3-ethoxy-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of 6-Bromo-3-ethoxy-2-hydroxybenzoic acid.
Reduction: Formation of 6-Bromo-3-ethoxy-2-hydroxybenzyl alcohol.
Aplicaciones Científicas De Investigación
6-Bromo-3-ethoxy-2-hydroxybenzaldehyde has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural features that can interact with biological targets.
Material Science: Utilized in the synthesis of polymers and other materials with specific properties
Mecanismo De Acción
The mechanism of action of 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The presence of the bromine atom and the hydroxyl group can influence its binding affinity and specificity towards molecular targets. The exact pathways involved would vary based on the biological context and the specific target .
Comparación Con Compuestos Similares
Similar Compounds
3-Ethoxysalicylaldehyde: Similar structure but lacks the bromine atom.
6-Bromo-2-hydroxy-3-methoxybenzaldehyde: Similar structure with a methoxy group instead of an ethoxy group.
2-Bromo-6-hydroxybenzaldehyde: Lacks the ethoxy group
Uniqueness
6-Bromo-3-ethoxy-2-hydroxybenzaldehyde is unique due to the combination of the bromine atom, ethoxy group, and hydroxyl group on the benzene ring. This unique combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
6-bromo-3-ethoxy-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-2-13-8-4-3-7(10)6(5-11)9(8)12/h3-5,12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOZCCHLHVCKST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)Br)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,7-Dichloro-8-fluoro-4-methoxypyrido[4,3-d]pyrimidine](/img/structure/B13942426.png)






![1-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13942464.png)





![3-(4-(6-(tetrahydro-2H-pyran-4-ylamino)imidazo[1,2-b]pyridazin-3-yl)phenyl)propanoic acid](/img/structure/B13942501.png)
